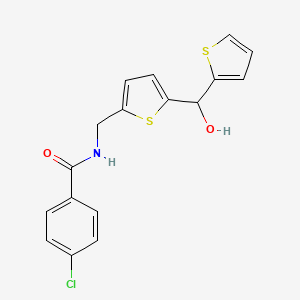

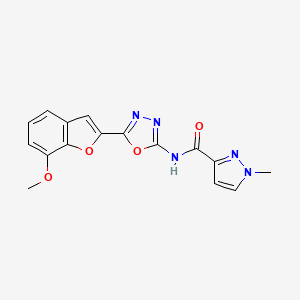

![molecular formula C13H20N4O3 B2778988 5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide CAS No. 2126177-83-9](/img/structure/B2778988.png)

5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

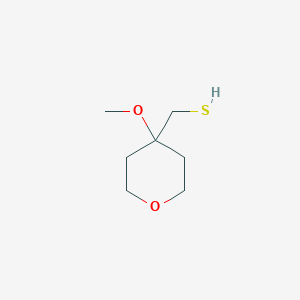

5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide is a chemical compound with the CAS Number: 2126177-83-9 . It has a molecular weight of 280.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity

The research in the field of medicinal chemistry has focused on synthesizing derivatives of nitrobenzamide compounds to explore their potential as anticancer agents. Studies have demonstrated the synthesis of various derivatives, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which showed significant cytotoxic effects towards cancer cell lines, suggesting a promising avenue for anticancer drug development (Hour et al., 2007).

Antifibrillatory Activity

Nitrobenzamide derivatives have been studied for their antifibrillatory activity, demonstrating significant potential compared to existing drugs. For example, certain derivatives showed more potent effects and a longer duration of action than nibentan, indicating their potential for further pharmacological exploration (Davydova et al., 2000).

Drug-Drug Co-Crystal Synthesis

Research into pharmaceutical co-crystals has highlighted the potential to improve the biological effects of drugs. For instance, modifications of the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide aimed at improving its solubility and pharmacophoric effects, retaining its antihelminthic efficacy, showcase the versatility and application of nitrobenzamide derivatives in enhancing drug properties (Galkina et al., 2014).

Enzyme-Prodrug Therapies

Nitrobenzamide derivatives like CB1954 are explored in the context of enzyme/prodrug therapies for cancer treatment. Studies have identified enzymes capable of activating such prodrugs to cytotoxic metabolites, with a focus on enhancing stability and catalytic efficiency for potential clinical applications (Emptage et al., 2009).

Propiedades

IUPAC Name |

5-[2-(diethylamino)ethylamino]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGYKQCZIBUMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

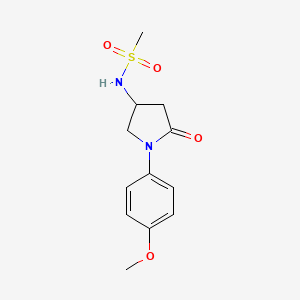

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)

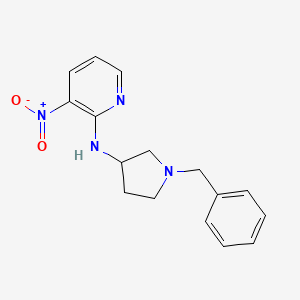

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)

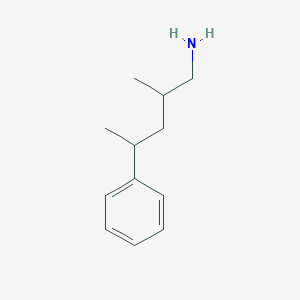

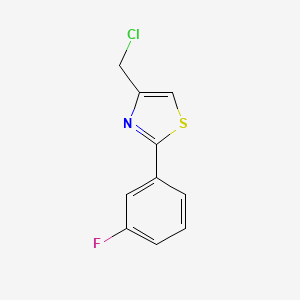

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2778917.png)

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)